molecular formula C10H16F3NO2 B6605596 ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate CAS No. 2167876-65-3

ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No. B6605596
M. Wt: 239.23 g/mol
InChI Key: WVBMHHUZQRYSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, also known as EATC, is an organic compound with a wide range of applications in the scientific field. It is a colorless, odorless, and water-soluble compound that can be synthesized from a few readily available starting materials. EATC has been used in a variety of research applications, such as drug development, biochemical studies, and more.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate involves the introduction of an amino group and a trifluoromethyl group onto a cyclohexane ring, followed by the esterification of the carboxylic acid group with ethyl alcohol.

Starting Materials
Cyclohexanone, Ammonia, Trifluoromethyl iodide, Ethyl alcohol, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate

Reaction
Step 1: Cyclohexanone is reacted with ammonia in the presence of sodium hydroxide to form 4-aminocyclohexanone., Step 2: 4-aminocyclohexanone is reacted with trifluoromethyl iodide in the presence of magnesium sulfate to form 4-amino-4-(trifluoromethyl)cyclohexanone., Step 3: 4-amino-4-(trifluoromethyl)cyclohexanone is esterified with ethyl alcohol in the presence of hydrochloric acid to form ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate., Step 4: The crude product is purified by treatment with sodium bicarbonate and recrystallization.

Scientific Research Applications

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used in a variety of scientific research applications, including drug development, biochemical studies, and more. In drug development, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used as a tool for drug solubilization and stabilization, as well as for improving drug delivery. In biochemical studies, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used as a tool for protein engineering, as well as for studying protein-ligand interactions. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used in studies of enzyme inhibition and substrate specificity.

Mechanism Of Action

The mechanism of action of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is not completely understood. However, it is believed that the compound binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. Additionally, it is believed that ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can interact with enzymes and other proteins in a way that affects their activity or stability.

Biochemical And Physiological Effects

The biochemical and physiological effects of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate are not completely understood. However, it is believed that the compound can interact with proteins and other molecules in a way that affects their activity or stability. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been found to have an inhibitory effect on some enzymes, suggesting that it may have an effect on the metabolism of certain molecules.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate in laboratory experiments include its low toxicity, its water solubility, and its stability in aqueous solutions. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is relatively inexpensive and can be synthesized from readily available starting materials. However, there are some limitations to using ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate in laboratory experiments. For example, the compound can be difficult to purify and can be unstable in certain conditions. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can be toxic to some organisms, so caution should be taken when using it in laboratory experiments.

Future Directions

There are many potential future directions for the use of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate in scientific research. For example, the compound could be used to study protein-ligand interactions, enzyme inhibition, and substrate specificity. Additionally, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate could be used to improve drug delivery and solubilization, as well as to study the effects of the compound on biochemical and physiological processes. Furthermore, ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate could be used to develop new drugs or to improve existing drug therapies.

properties

IUPAC Name

ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-2-16-8(15)7-3-5-9(14,6-4-7)10(11,12)13/h7H,2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBMHHUZQRYSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate

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